

Cross-Species Potency of VU0152100: A Comparative Guide

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Compound of Interest					
Compound Name:	VU0152100				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of **VU0152100**, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, across different species. The information is supported by experimental data from in vitro functional assays to assist researchers in evaluating its potential as a pharmacological tool.

Executive Summary

VU0152100 exhibits significant species-dependent differences in its potency as an M4 receptor PAM. Notably, it is considerably more potent at the rat M4 receptor than at the human or cynomolgus monkey M4 receptors. This guide summarizes the available quantitative data, details the experimental methodologies used to determine potency, and provides diagrams of the M4 receptor signaling pathway and a typical experimental workflow.

Data Presentation

The following tables summarize the in vitro potency of **VU0152100** and a comparator compound, VU0467154, on the M4 receptor from different species. Potency is expressed as the half-maximal effective concentration (EC50) or pEC50 (-log(EC50)).

Table 1: Potency of **VU0152100** at the M4 Receptor (Calcium Mobilization Assay)



Species	Receptor	EC50 (nM)	pEC50	Reference
Rat	rM4	257	6.59 ± 0.07	[1][2]
Rat	rM4	380 ± 93	-	[3]
Human	hM4	-	-	
Cynomolgus Monkey	cynoM4	-	-	_

Table 2: Potency of Comparator M4 PAM (VU0467154) at the M4 Receptor (Calcium Mobilization Assay)

Species	Receptor	EC50 (nM)	pEC50	Reference
Rat	rM4	17.7	7.75 ± 0.06	[1][2]
Human	hM4	627	6.20 ± 0.06	[1][2]
Cynomolgus Monkey	cynoM4	1000	6.00 ± 0.09	[1][2]

Table 3: Potency of **VU0152100** at the Human M4 Receptor (GIRK-mediated Thallium Flux Assay)

Species	Receptor	EC50 (μM)	Reference
Human	hM4	1.9 ± 0.2	[3]

Experimental Protocols Calcium Mobilization Assay

This assay measures the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cells expressing the M4 receptor.

• Cell Lines: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat, human, or cynomolgus monkey M4 receptor and a chimeric G-protein (Gqi5) are commonly used.[3][4]



The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.

- Assay Principle:
 - Cells are plated in multi-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
 - The test compound (VU0152100) is added to the cells at various concentrations.
 - After a short incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.[4]
 - The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., a FLIPR or FlexStation).[4]
- Data Analysis: The potentiation by the PAM is quantified by determining the EC50 value from the concentration-response curve.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay

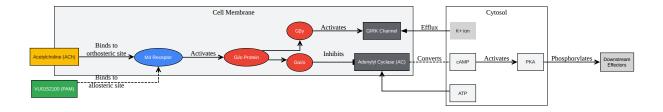
This assay measures the activation of GIRK channels, a downstream effector of M4 receptor signaling, by monitoring the influx of thallium ions.

- Cell Lines: Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 receptor and heteromeric GIRK1/2 channels are utilized.[3]
- Assay Principle:
 - Activation of the Gi-coupled M4 receptor by ACh leads to the dissociation of Gβy subunits.
 - \circ The G $\beta\gamma$ subunits directly bind to and open GIRK channels.
 - In the assay, the influx of thallium ions (a surrogate for potassium ions) through the activated GIRK channels is measured using a thallium-sensitive fluorescent dye.



• Data Analysis: The potentiation of the ACh-induced thallium flux by **VU0152100** is measured to determine its EC50 value.

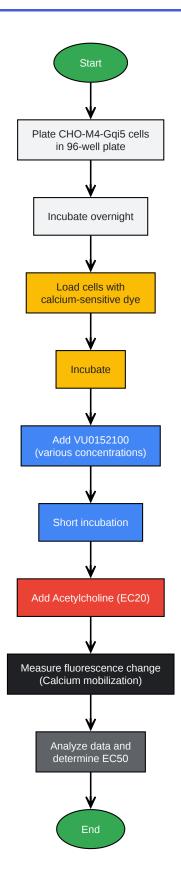
Mandatory Visualization



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Caption: M4 Muscarinic Receptor Signaling Pathway.





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Caption: Workflow for Calcium Mobilization Assay.



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References

- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/

 — Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM)
 Series with Greatly Improved Human Receptor Activity Probe Reports from the NIH
 Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
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